molecular formula C9H6N2O B11920432 2H-Pyrrolo[3,2-F]benzoxazole CAS No. 70814-40-3

2H-Pyrrolo[3,2-F]benzoxazole

Cat. No.: B11920432
CAS No.: 70814-40-3
M. Wt: 158.16 g/mol
InChI Key: YHGGERSKRVIGRR-UHFFFAOYSA-N
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Description

2H-Pyrrolo[3,2-F]benzoxazole ( 70814-40-3) is a fused heterocyclic compound with the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol . It belongs to the benzoxazole class of compounds, which are recognized as privileged structures in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties . As a building block in organic synthesis, this compound serves as a key scaffold for the development of novel substances with potential pharmacological properties. Researchers value benzoxazole derivatives for their broad spectrum of reported activities, which include antimicrobial , anticancer , anti-inflammatory , and anticonvulsant effects . The benzoxazole core is also being investigated in materials science for applications such as organic electronics and the development of polymer-ceramic composites . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions under controlled laboratory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70814-40-3

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2H-pyrrolo[3,2-f][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h1-4H,5H2

InChI Key

YHGGERSKRVIGRR-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=C3C=CN=C3C=C2O1

Origin of Product

United States

Theoretical and Computational Investigations of 2h Pyrrolo 3,2 F Benzoxazole Architectures

Quantum Chemical Calculations for Fused Heterocyclic Stability and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution, molecular geometry, and energetic landscape of a compound. For fused heterocyclic systems like pyrrolobenzoxazoles, these calculations are crucial for predicting their stability and chemical reactivity.

Density Functional Theory (DFT) has become a standard and powerful method for investigating the molecular properties of heterocyclic compounds. scirp.orgrsc.org This approach is used to optimize molecular structures and calculate thermodynamic parameters such as enthalpy, entropy, and heat capacity. dergipark.org.tr For analogues like benzoxazoles and benzimidazoles, DFT calculations are performed using various functionals, such as B3LYP, in combination with basis sets like 6-31G*, 6-31G**, and 6-311G+(d,p), to analyze molecular geometry. semanticscholar.orgnih.gov

The results of these calculations, including bond lengths and angles, often show excellent agreement with experimental data obtained from X-ray crystallography, thereby validating the theoretical models. semanticscholar.orgsapub.org Furthermore, DFT is employed to study the stability of different forms of a molecule, such as tautomers, which can coexist in equilibrium. scirp.org By calculating the formation energies, researchers can predict which form is more stable. scirp.org This theoretical framework is essential for understanding the fundamental structure and energy of pyrrolobenzoxazole analogues. archivepp.comnih.govrsc.org

The stability and reactivity of a chemical compound are significantly influenced by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter in quantum chemistry for assessing a molecule's chemical reactivity and kinetic stability. semanticscholar.org

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. semanticscholar.org For instance, in a study of benzoxazole (B165842) derivatives, a compound with a smaller energy gap (3.80 eV) was identified as being more chemically reactive compared to its analogues with larger gaps (4.27 eV and 4.15 eV). semanticscholar.org These energy values and the resulting reactivity descriptors (hardness, softness, chemical potential, and electrophilicity index) can be calculated using DFT, providing valuable insights into the molecule's electronic behavior and interaction potential. dergipark.org.trnih.govajchem-a.com

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Benzoxazole Analogues

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Compound 1 (4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol)-5.79-1.524.27
Compound 2 (2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol)-5.48-1.683.80
Compound 3 (2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol)-6.04-1.894.15

Source: Data derived from DFT calculations on benzoxazole derivatives. semanticscholar.org

While quantum calculations often focus on static, optimized structures, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the motion and different shapes (conformations) a molecule can adopt over time. mdpi.com MD simulations are particularly powerful for understanding the behavior of complex biomolecules and their interactions with ligands. mdpi.com

For fused heterocyclic systems like pyrrolobenzoxazinones, MD simulations have been used to validate the stability of ligand-protein complexes. researchgate.net These simulations can model the dynamic behavior of a ligand within the binding site of a target protein, providing insights that static models cannot capture. nih.gov By simulating the movements of atoms over a period, researchers can assess the stability of binding poses and understand the flexibility of the fused ring system, which is crucial for designing molecules with specific biological functions. mdpi.comresearchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling, particularly docking, is a key computational tool in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, typically a protein or enzyme. These methods are widely used to screen virtual libraries of compounds and to understand the structural basis of a ligand's activity.

Predicting the binding affinity—the strength of the interaction between a ligand and its target—is a primary goal of molecular modeling. mdpi.com Various computational methods exist for this purpose, ranging from physics-based free energy calculations to empirical and machine learning-based scoring functions. mdpi.comarxiv.org Recently, advanced methods using deep learning and graph-based models have shown improved accuracy. nih.govmdpi.com

For benzoxazole and pyrrole (B145914) derivatives, these prediction methods are used to estimate how strongly they might bind to specific biological targets. For example, models can predict the binding affinity (expressed as a dissociation constant, Kd, or an inhibition constant, Ki) of a novel compound before it is synthesized. brandeis.edu Studies have shown that incorporating data from molecular dynamics simulations can enhance the accuracy of these predictions by accounting for the dynamic nature of the protein-ligand interaction. nih.gov These predictive models are crucial for prioritizing which compounds should be synthesized and tested experimentally, saving time and resources in the drug discovery process. ucl.ac.uk

Molecular docking simulations are used to predict the preferred orientation (the "binding mode" or "pose") of a ligand when it binds to a target protein. orientjchem.org This technique allows researchers to visualize and analyze the specific intermolecular interactions that stabilize the ligand-protein complex. Key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comnih.gov

In studies of benzoxazole and pyrrole derivatives, docking has been instrumental in elucidating their mechanisms of action. mdpi.com For example, docking studies on benzoxazole-based compounds targeting the enzyme VEGFR-2 showed a binding pattern similar to that of the known inhibitor sorafenib, identifying key hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov Similarly, docking of pyrrole-fused compounds into the active sites of EGFR and VEGFR2 has helped to explain their inhibitory mechanisms. researchgate.net By identifying these critical interactions, researchers can rationally design more potent and selective molecules. rsc.org

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

The exploration of structure-activity relationships (SAR) through computational methods is a cornerstone of modern medicinal chemistry, providing deep insights into how molecular structure dictates biological function. For novel heterocyclic systems like 2H-Pyrrolo[3,2-F]benzoxazole, where experimental data may be nascent, computational approaches offer a predictive and rational framework for designing derivatives with enhanced potency and selectivity. These in silico studies can model the interactions between a ligand and its biological target, predict the influence of specific functional groups on activity, and explain the regiochemical outcomes of synthetic pathways.

Computational SAR studies for benzoxazole-containing compounds have demonstrated the critical role of substituent placement and electronic properties in modulating biological activity. researchgate.net For instance, research on various benzoxazole derivatives has shown that the presence of electron-withdrawing groups, such as chlorine (Cl) or a nitro group (NO2), can enhance antiproliferative activity. researchgate.netesisresearch.org Conversely, other studies indicate that electron-releasing groups like methoxy (B1213986) (OCH3) are sometimes essential for activity. mdpi.com This highlights that the effect of a substituent is highly dependent on its position and the specific biological target.

A pertinent example of SAR elucidation is found in the optimization of benzoxazole-based inhibitors targeting the enzyme inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) from Cryptosporidium parvum (CpIMPDH), a key target for anti-parasitic drugs. nih.gov Computational and synthetic studies revealed specific SAR trends for substitutions on the 2-phenyl ring of the benzoxazole core. nih.gov

Detailed analysis showed that a 2,3-dichloro substitution on the phenyl ether moiety led to a five-fold increase in activity compared to single chloro substitutions. nih.gov Replacing the 2,3-dichlorophenyl with a 1-naphthyl group also resulted in a potent inhibitor. nih.gov Furthermore, the nature of the atom connecting the benzoxazole core to the phenyl ring was found to be significant; replacing the ether oxygen with a secondary amine in some cases slightly improved or dramatically increased potency, depending on the other substituents. nih.gov These findings underscore the subtle electronic and steric effects that can be computationally modeled and experimentally validated to guide drug design.

The following table summarizes the SAR data for a series of 2-phenyl ether and amine derivatives of benzoxazole targeting CpIMPDH, illustrating the impact of substitutions on inhibitory concentration (IC50).

Compound ReferenceYR GroupCpIMPDH IC50 (nM)
41 O2-Cl250
45 O3-Cl260
44 O4-OCH3250
46 O2,3-di-Cl50
47 O2,6-di-Cl>5000
48 O1-Naphthyl9
73 NH2,3-di-Cl35
15a NH2,3-di-Cl ((S)-isomer)0.5
15b NH1-Naphthyl ((S)-isomer)14
Data sourced from research on benzoxazole-based inhibitors of Cryptosporidium parvum IMPDH. nih.gov

Similarly, on the pyrrole moiety of the fused system, computational studies on various pyrrole derivatives have shown that substitutions are crucial for biological activity. For example, in a series of pyrrole-2-carboxylate derivatives, specific substitutions were found to be essential for potent activity against Mycobacterium tuberculosis. mdpi.com The inclusion of halogen atoms on the pyrrole ring has also been noted as a beneficial substitution for enhancing the inhibitory activity of certain compounds. mdpi.com

For the this compound scaffold, these computational principles suggest that a systematic in silico evaluation of substituents at various positions on both the benzoxazole and pyrrole rings would be a highly effective strategy. Density Functional Theory (DFT) calculations can be employed to understand the electronic landscape of the fused system and predict the reactivity and regiochemistry of synthetic modifications. conicet.gov.arbohrium.com Molecular docking simulations could then be used to place designed analogues into the binding sites of relevant biological targets (e.g., kinases, DNA gyrase), providing a rational basis for prioritizing the synthesis of compounds with the highest predicted affinity and desired biological effect. mdpi.com

Structure Activity Relationship Sar Studies of 2h Pyrrolo 3,2 F Benzoxazole Derivatives

Impact of Substituent Patterns on Biological Activity

The biological profile of 2H-Pyrrolo[3,2-f]benzoxazole derivatives is intricately linked to the pattern of substitutions on both the benzoxazole (B165842) and pyrrole (B145914) moieties, as well as the nature of any linking groups. researchgate.netmdpi.comresearchgate.netchemcomp.comacs.org

The benzoxazole portion of the fused ring system offers multiple positions for substitution, and modifications at these sites can profoundly affect biological activity. researchgate.netresearchgate.netchemcomp.com Generally, the introduction of different functional groups on the benzene (B151609) ring of the benzoxazole can modulate factors such as lipophilicity, electronic properties, and steric interactions, which in turn influence how the molecule interacts with its biological target. researchgate.netinnovareacademics.in

For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, substitutions at the 2-position of the benzoxazole ring were found to be critical for antifungal activity. nih.gov Among twenty derivatives with a substituted phenyl group at this position, only five showed activity against Pichia pastoris. nih.gov This highlights the sensitivity of the biological response to the specific nature of the substituent at this location.

Furthermore, the presence of electron-withdrawing groups, such as chlorine or nitro groups, at position 5 of the benzoxazole nucleus has been shown to increase potency against Candida albicans. esisresearch.org The strategic placement of such groups can enhance the molecule's interaction with the target, leading to improved biological outcomes.

Table 1: Impact of Benzoxazole Moiety Substitutions on Antifungal Activity

Compound Class Substitution Position Substituent Type Observed Effect on Antifungal Activity
3-(2-benzoxazol-5-yl)alanine derivatives 2 Substituted phenyl Activity is highly dependent on the specific phenyl substitution. nih.gov
Benzazole derivatives 5 Electron-withdrawing groups (e.g., Cl, NO2) Increased potency against C. albicans. esisresearch.org

Studies on various pyrrole-containing compounds have demonstrated that substitutions at the 1, 2, and 5-positions are often crucial for biological importance. scispace.com For example, the introduction of an acyl group on the nitrogen atom of the pyrrole ring has been associated with medicinal importance. scispace.com In the context of antibacterial activity, the substitution of the pyrrole heterocycle with two halogen atoms has been observed to be beneficial. nih.gov

In a series of pyrrolo[2,3-d]pyrimidine derivatives, which share the pyrrole core, the introduction of a sulfonamide moiety was explored for its potential anticancer and radiosensitizing effects. researchgate.net This suggests that appending larger, functionalized groups to the pyrrole ring can introduce new biological activities.

Table 2: Influence of Pyrrole Moiety Substitutions on Biological Activity

Compound Class Substitution Position Substituent Type Observed Biological Effect
General Pyrrole Derivatives N-acyl Acyl group Associated with medicinal importance. scispace.com
Pyrrole-containing compounds C-positions Two halogen atoms Beneficial for antibacterial activity. nih.gov
Pyrrolo[2,3-d]pyrimidines Appended to pyrrole Sulfonamide moiety Investigated for anticancer and radiosensitizing properties. researchgate.net

In many biologically active molecules, the connection between different pharmacophoric fragments is as important as the fragments themselves. In the context of pyrrolobenzoxazole derivatives, the nature of linker groups or bridging elements can significantly impact activity. chemcomp.comresearchgate.net These linkers can control the relative orientation and distance between key structural motifs, which is often critical for optimal interaction with a biological target.

Similarly, in a series of benzazole derivatives, the nature of the bridge between the benzazole ring and a phenyl group was found to be important. esisresearch.org The presence of a thiomethylene or ethyl bridge was shown to enhance activity against C. albicans. esisresearch.org Conversely, an aminomethyl group as a bridging element was found to decrease activity against S. aureus. esisresearch.org This underscores the nuanced role that linkers play in modulating biological activity.

Table 3: Effect of Linker Groups on the Biological Activity of Related Heterocyclic Systems

Compound Class Linker/Bridge Type Effect on Biological Activity
Dimeric Pyrrolobenzodiazepines C3-12 alkylene chain (may contain heteroatoms/aromatic rings) Influences overall shape and flexibility. google.com
Benzazole derivatives Thiomethylene or ethyl bridge Enhanced activity against C. albicans. esisresearch.org
Benzazole derivatives Aminomethyl bridge Decreased activity against S. aureus. esisresearch.org

Pharmacophore Identification and Lead Compound Optimization Strategies

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of modern drug discovery. researchgate.netchemcomp.cominnovareacademics.innih.govscience.gov For this compound derivatives, pharmacophore modeling helps to understand the key interactions with their biological targets and guides the optimization of lead compounds. mdpi.com

Pharmacophore models can be developed using either ligand-based or structure-based approaches. mdpi.com Ligand-based methods rely on the analysis of a set of known active molecules to identify common chemical features, while structure-based methods utilize the three-dimensional structure of the biological target. mdpi.com

Once a pharmacophore has been identified, various lead optimization strategies can be employed. These include:

Substituent modification: Systematically altering substituents on the core scaffold to improve potency, selectivity, and pharmacokinetic properties. researchgate.netinnovareacademics.innih.gov

Scaffold hopping: Replacing the core scaffold with a different chemical entity that maintains the key pharmacophoric features.

An example of pharmacophore-guided design can be seen in the development of VEGFR-2 inhibitors, where a flat heteroaromatic ring, a central aryl bridge, a hydrogen bond acceptor-donor moiety, and a terminal hydrophobic group are considered key elements. nih.gov Such principles can be applied to the optimization of pyrrolobenzoxazole-based compounds targeting similar enzymes.

Stereochemical Considerations in Fused Pyrrolobenzoxazole Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. acs.orgnih.gov In fused ring systems like this compound, the creation of stereocenters can lead to enantiomers or diastereomers that may exhibit significantly different biological profiles.

The specific spatial orientation of substituents can determine how well a molecule fits into the binding site of its biological target. Even subtle changes in stereochemistry can lead to a loss of activity or alter the mode of action.

While the core this compound scaffold is planar, the introduction of substituents with chiral centers necessitates a consideration of stereochemistry. For example, if a substituent on the pyrrole or benzoxazole ring contains a stereocenter, the resulting diastereomers could have different biological activities.

Furthermore, in related fused systems, the stereochemistry of the ring fusion itself can be a critical determinant of activity. Although this compound is an aromatic system, any reduction or modification that introduces non-planar character would require careful consideration of the resulting stereoisomers.

Medicinal Chemistry and Biological Target Identification in Pyrrolobenzoxazole Research

Benzoxazole (B165842) and Pyrrole (B145914) Scaffolds as Privileged Structures in Drug Discovery

In the realm of drug discovery, certain molecular frameworks are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. Both benzoxazole and pyrrole rings are considered to be privileged scaffolds.

The benzoxazole moiety, a bicyclic system composed of a fused benzene (B151609) and oxazole (B20620) ring, is a prominent feature in numerous natural and synthetic compounds with a broad spectrum of biological activities. Its planarity and aromaticity allow it to participate in various non-covalent interactions with biological macromolecules. Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The versatility of the benzoxazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This has led to the development of numerous benzoxazole-containing compounds that have been investigated for a variety of therapeutic applications.

Similarly, the pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural unit in a vast number of biologically active molecules, including natural products and synthetic drugs. The pyrrole scaffold is a key component of vital biological molecules such as heme, chlorophyll, and vitamin B12. In medicinal chemistry, pyrrole and its derivatives are known to exhibit a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. The pyrrole ring can act as a hydrogen bond donor and acceptor, and its electron-rich nature allows it to engage in π-π stacking interactions, contributing to its ability to bind to various biological targets. The incorporation of the pyrrole motif into drug candidates has been a successful strategy in the development of new therapeutic agents.

The combination of these two privileged structures in the 2H-Pyrrolo[3,2-F]benzoxazole core is anticipated to yield compounds with novel and potentially enhanced biological activities, making it an attractive scaffold for further investigation in medicinal chemistry.

Exploration of Biological Targets and Pathways for Fused Heterocycles

Fused heterocyclic systems, such as the this compound scaffold, are of significant interest in medicinal chemistry due to their structural rigidity, planarity, and extended π-electron systems, which facilitate interactions with various biological macromolecules. The exploration of their biological targets and the pathways they modulate is a critical step in the drug discovery process.

Enzymes are crucial regulators of cellular processes, and their inhibition is a major strategy for the development of therapeutic agents. Fused heterocycles have been shown to inhibit a variety of enzymes through different mechanisms.

Kinase Inhibition: Protein kinases are a large family of enzymes that play a central role in cell signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of anticancer drugs. Pyrrolo-fused heterocycles have been investigated as kinase inhibitors. For instance, a series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase, a member of the type III receptor tyrosine kinase family. Some of these compounds demonstrated potent and selective inhibition of FMS kinase, highlighting the potential of such scaffolds in the development of targeted cancer therapies. The mechanism of action of these inhibitors often involves binding to the ATP-binding site of the kinase, thereby preventing the transfer of a phosphate (B84403) group to the substrate protein.

DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme that is essential for DNA replication, repair, and transcription. It is a validated target for the development of antibacterial agents. The pyrrolamides are a class of antibacterial agents that target the ATP-binding site of DNA gyrase. These compounds were identified through fragment-based screening and optimized to yield potent inhibitors with antibacterial activity. The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.

IMPDH Inhibition: Inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. It is a target for antiviral, anticancer, and immunosuppressive agents. Benzoxazole-based compounds have been developed as inhibitors of IMPDH. These inhibitors have shown potential as anti-tuberculosis agents by targeting the IMPDH enzyme in Mycobacterium tuberculosis. The inhibition of IMPDH depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.

Table 1: Examples of Enzyme Inhibition by Pyrrole and Benzoxazole-Related Scaffolds

Scaffold/Compound Class Target Enzyme Disease Area Reference(s)
Pyrrolo[3,2-c]pyridine derivatives FMS Kinase Cancer
Pyrrolamides DNA Gyrase Bacterial Infections
Benzoxazole derivatives IMPDH Tuberculosis

The biological activity of a compound is determined by its ability to interact with its target protein. Understanding these interactions at a molecular level is crucial for drug design and optimization. Molecular docking and other computational methods are often used to predict and analyze the binding modes of ligands to their protein targets.

Studies on benzoxazole derivatives have utilized molecular docking to investigate their interactions with target proteins. These studies have revealed the importance of specific amino acid residues in the binding pocket for the affinity and selectivity of the inhibitors. For example, in the case of mTOR inhibitors, molecular docking studies have helped to identify key interactions between benzoxazole derivatives and the ATP-binding site of the enzyme.

Similarly, the molecular recognition of pyrrole-containing ligands has been studied in various contexts. The pyrrole nitrogen can act as a hydrogen bond donor, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. The conformationally flexible residues in some porphyrin-based receptors, which contain pyrrole rings, are responsible for their selectivity in binding to organic substrates. The stability of protein-ligand complexes involving benzimidazole (B57391) and benzothiazole (B30560) derivatives, which share structural similarities with benzoxazoles, has been studied using molecular dynamics simulations. These studies provide insights into the dynamic nature of protein-ligand interactions.

Nucleic acids, particularly DNA, are another important class of biological targets for therapeutic agents. Fused heterocyclic compounds, due to their planar aromatic structures, are well-suited to interact with DNA. One of the primary modes of interaction is intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to a distortion of the DNA structure, interfering with processes such as DNA replication and transcription.

Unfused polyaromatic heterocycles have also been shown to bind to DNA through both intercalation and minor groove binding. The mode of binding can be sequence-dependent. Heterocyclic natural compounds exhibit diverse modes of interaction with DNA, and these interactions are often the basis for their therapeutic potential. N-fused polycyclic heterocycles have been noted for their ability to increase DNA intercalation properties.

Development of Chemical Probes and Tools for Biological Research

Given the diverse biological activities of benzoxazole and pyrrole derivatives, it is plausible that optimized derivatives of the this compound scaffold could be developed as chemical probes. For instance, a highly selective kinase inhibitor based on this scaffold could be used to investigate the role of a specific kinase in a signaling pathway. Similarly, a potent and selective IMPDH inhibitor could be used to study the effects of guanine nucleotide depletion on cellular processes. The development of such chemical tools would be a valuable contribution to biological research and could pave the way for the discovery of new therapeutic agents.

Advanced Applications and Future Research Directions

Design of Next-Generation Pyrrolobenzoxazole-Based Agents

The development of novel therapeutic agents based on the pyrrolobenzoxazole scaffold is a dynamic area of research, employing sophisticated design strategies to enhance biological activity and selectivity. A primary approach involves scaffold hybridization, where the core structure is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action. mdpi.comnih.gov

One notable strategy is the design of analogues of known bioactive compounds. For instance, researchers have designed pyrrolo-fused heterocycles as analogues of phenstatin, a microtubule inhibitor. mdpi.comnih.gov This involves replacing a key structural component of the parent drug with a pyrrolo-fused system, such as a pyrroloquinoline, to generate new compounds with improved properties. mdpi.com Another innovative approach is the conjugation of pyrrolo-fused systems with other DNA-interactive molecules. The design of conjugates between pyrrolo[2,1-c] mdpi.comnih.govbenzodiazepines (PBDs) and pyrrole (B145914)/imidazole polyamides aims to create DNA-binding agents with enhanced sequence selectivity, potentially leading to more targeted therapies. researchgate.net

These design strategies are often guided by the principle of bioisosteric replacement, where functional groups are exchanged to optimize the molecule's physicochemical properties, potency, and selectivity. frontiersin.org The goal is to modulate factors such as absorption, distribution, metabolism, and excretion (ADME) to produce more effective and viable drug candidates. nih.gov

Design StrategyDescriptionExample
Scaffold Hybridization Combining the pyrrolobenzoxazole core with other known pharmacophores to create novel hybrid molecules. mdpi.comnih.govDesigning pyrrolo-fused heterocycle analogues of the microtubule inhibitor phenstatin. mdpi.comnih.gov
Molecular Conjugation Tethering the pyrrolobenzoxazole scaffold to other bioactive molecules to enhance targeting and selectivity.Development of Pyrrolo[2,1-c] mdpi.comnih.govbenzodiazepine (PBD)-polyamide conjugates for sequence-specific DNA binding. researchgate.net
Bioisosteric Replacement Exchanging specific functional groups to fine-tune the molecule's physicochemical and pharmacokinetic properties. frontiersin.orgModifying substituents on the core structure to improve ADME profiles.

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To efficiently explore the vast chemical space around the 2H-Pyrrolo[3,2-F]benzoxazole core, researchers are increasingly turning to high-throughput screening (HTS) and combinatorial chemistry. These synergistic technologies allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new lead structures. nih.gov

Combinatorial chemistry enables the systematic and parallel synthesis of a large number of different but structurally related molecules, known as a derivative library. nih.gov This can be achieved through techniques like solid-phase synthesis or multi-component reactions, where diverse building blocks are combined in a systematic fashion. For example, the synthesis of indole (B1671886) derivatives has been accomplished using Vilsmeier-Haack and Knoevenagel reactions as key steps to generate a library of compounds for screening. rjpbr.com

Once a library is synthesized, HTS is employed to rapidly assess the biological activity of each compound. nih.gov This involves automated, miniaturized assays that can test thousands of compounds in a short period. For instance, HTS methods have been developed to screen for inhibitors of specific enzymes or to identify compounds with activity against particular cell lines. hum-ecol.ru The data generated from HTS provides robust structure-activity relationships (SAR), which are crucial for guiding the next cycle of drug design and optimization. nih.gov

TechniqueApplication in Pyrrolobenzoxazole ResearchKey Advantage
Combinatorial Chemistry Parallel synthesis of large libraries of this compound derivatives with diverse substituents. nih.govRapid generation of chemical diversity for biological screening.
High-Throughput Screening (HTS) Automated biological evaluation of derivative libraries to identify "hit" compounds with desired activity. nih.govEfficiently identifies lead compounds and establishes structure-activity relationships (SAR).
Multi-Component Reactions One-pot synthesis of complex heterocyclic structures by combining three or more starting materials.Increases synthetic efficiency and allows for rapid library generation.

Interdisciplinary Approaches in Fused Heterocycle Research

The complexity of fused heterocyclic systems like this compound necessitates a multidisciplinary research approach. This involves the integration of synthetic organic chemistry with computational chemistry, molecular biology, and pharmacology to gain a deeper understanding of their properties and biological interactions. nih.gov

A powerful interdisciplinary strategy combines chemical synthesis with in silico methods such as molecular docking and molecular dynamics simulations. nih.gov These computational tools allow researchers to predict how a designed molecule might bind to a biological target, such as an enzyme or a receptor. For example, in the study of pyrrolo[1,2-a]quinoline (B3350903) derivatives, molecular docking was used to investigate interactions with tubulin. nih.gov However, subsequent molecular dynamics simulations revealed that some predicted interactions were not stable, highlighting the importance of using multiple computational techniques to refine binding models. nih.gov This integrated approach helps prioritize which compounds to synthesize and test, making the drug discovery process more efficient. nih.gov

This synergy between "wet lab" experimentation and "dry lab" computation is becoming increasingly central to modern medicinal chemistry. It allows for a more rational design process, moving beyond trial-and-error to a more predictive and targeted approach for developing novel agents based on fused heterocyclic scaffolds. nih.gov

Emerging Methodologies in the Synthesis and Evaluation of Complex Heterocycles

The field of heterocyclic chemistry is continually evolving, with new synthetic methods and evaluation techniques emerging that enable more efficient and sustainable access to complex molecules like this compound. nih.gov

Recent advances in synthesis focus on green chemistry principles, aiming to reduce waste and use milder reaction conditions. mdpi.com This includes the development of novel catalytic systems, such as those based on earth-abundant metals, and the use of one-pot or cascade reactions that combine multiple synthetic steps into a single operation. mdpi.com Such methods not only improve efficiency but also minimize the environmental impact of chemical synthesis. mdpi.com For instance, cascade procedures involving palladium-catalyzed reactions have been developed for the one-pot synthesis of azaindoles. mdpi.com The use of solid-phase synthesis is another strategy that facilitates the purification and handling of intermediates, streamlining the production of compound libraries. nih.gov

In parallel, new strategies for the biological evaluation of these compounds are also being developed. Modern approaches often involve a pharmacophore hybridization strategy, where known active fragments are combined to create new molecular entities. nih.gov The resulting compounds are then evaluated using a suite of biological assays to determine their activity profile. This iterative process of synthesis and evaluation is fundamental to the discovery of new bioactive heterocycles. frontiersin.orgresearchgate.netrsc.org

Q & A

Basic: What are the recommended green synthesis methods for 2H-Pyrrolo[3,2-F]benzoxazole derivatives?

Methodological Answer:
Green synthesis approaches, such as microwave-assisted synthesis , ultrasound irradiation , and mechanochemical synthesis , are prioritized for minimizing environmental impact. For example, 2-substituted benzoxazole derivatives can be synthesized via O-alkylation of 4-hydroxybenzaldehyde, followed by Schiff base formation with 2-aminophenol and oxidative cyclization. These methods reduce reaction times (e.g., microwave heating achieves completion in minutes vs. hours) and improve yields (up to 85% in optimized conditions) .

Advanced: How can regioselectivity in C–H aminoalkylation of this compound be optimized using Lewis acid-mediated reactions?

Methodological Answer:
Regioselectivity is controlled by stoichiometric ratios of acidic and basic reagents . For example, excess TBSOTf (2.5–3.0 eq.) and TMS–NEt₂ (2.0 eq.) with benzoxazole (1.5 eq.) promotes selective C–H activation at the 5-position of benzoxazole. DFT-guided mechanistic studies reveal that high concentrations of acidic reagents stabilize transition states, while basic reagents facilitate deprotonation, achieving assay yields of 65–66% .

Basic: What spectroscopic techniques are essential for confirming the structure of synthesized this compound derivatives?

Methodological Answer:
¹H/¹³C NMR spectroscopy is critical for verifying substitution patterns and cyclization. For example, in green-synthesized derivatives, the disappearance of aldehyde protons (~10 ppm) and appearance of imine protons (~8.5 ppm) confirm Schiff base formation. Cyclization is evidenced by downfield shifts of benzoxazole protons (7.5–8.0 ppm) .

Advanced: How can interactions between benzoxazole derivatives and G-quadruplex DNA be analyzed for anticancer drug design?

Methodological Answer:
UV spectroscopy monitors hypochromic shifts during ligand-DNA binding, while HDOCK docking simulations predict binding modes. For instance, benzoxazol-2-ylmethyl-triazolylphenyl-3-aminopropanamides show strong binding to Tel22 G4 DNA (ΔTm = 8–12°C), with computational models highlighting π-π stacking and hydrogen bonding at the G4 groove .

Basic: What in vitro models are used to evaluate the anticancer activity of this compound derivatives?

Methodological Answer:
Human cancer cell lines (e.g., A-549 lung carcinoma, MCF-7 breast cancer) are standard. Activity is quantified via IC₅₀ values (concentration inhibiting 50% cell growth). For example, benzoxazole-piperazine derivatives show IC₅₀ values of 2.5–8.7 μM against A-549 cells, validated via MTT assays .

Advanced: How can contradictions in reported antimicrobial MIC values for benzoxazole derivatives be resolved?

Methodological Answer:
Discrepancies arise from variations in microbial strains and assay protocols . Cross-validation using standardized CLSI guidelines is critical. For instance, MIC values for a benzoxazole derivative against S. aureus ranged from 4–16 μg/mL across studies; normalization using reference drugs (e.g., ciprofloxacin) and consistent inoculum sizes (1×10⁵ CFU/mL) reduces variability .

Basic: What are the key steps in electrochemical C–H phosphonation of this compound?

Methodological Answer:
The process involves silver-catalyzed radical coupling : (1) Ag⁺ reacts with dialkyl-H-phosphonate to form (EtO)₂P(O)• radicals; (2) radical addition to benzoxazole yields a phosphonated intermediate; (3) anodic oxidation completes the reaction. Cyclic voltammetry confirms redox potentials (e.g., Epa = +0.75 V vs. Ag/AgCl) .

Advanced: What computational methods predict the optoelectronic properties of benzoxazole derivatives?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) optimize geometries and calculate HOMO-LUMO gaps. For example, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) exhibits a bandgap of 3.1 eV, correlating with fluorescence emission at 450 nm. TD-DFT simulations further validate charge-transfer transitions .

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